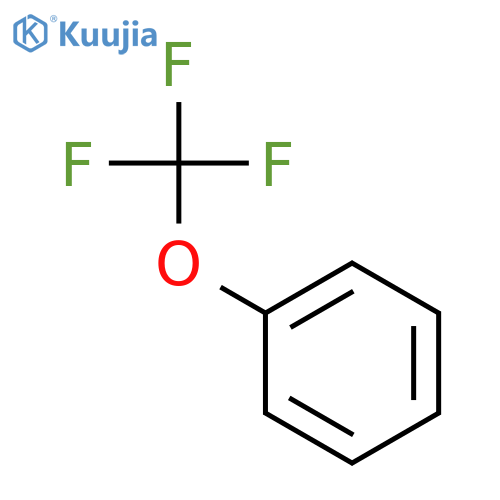Cas no 456-55-3 ((Trifluoromethoxy)benzene)

(Trifluoromethoxy)benzene structure
商品名:(Trifluoromethoxy)benzene
(Trifluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
-
- (Trifluoromethoxy)benzene
- phenyl trifluoromethyl ether
- Trifluoeomethoxybenzene
- trifluoroanisole
- trifluoromethoxybenzene
- Tritluluoromethoxybenzen
- α,α,α-Trifluoroanisole
- alpha,alpha,alpha-Trifluoroanisole
- NS00043599
- F0001-1239
- Q18631950
- (trifluoromethoxy)-benzene
- a,a,a-Trifluoroanisole
- trifluoromethoxy-benzene
- AC-13596
- T1617
- DTXSID4060028
- AM20040512
- CS-W010868
- MFCD00040832
- SCHEMBL168125
- CHEMBL4646410
- (Trifluoromethoxy)benzene, 99%
- EINECS 207-269-5
- FT-0605356
- A826869
- AKOS000121056
- Benzene, (trifluoromethoxy)-
- ZN7LB36Z85
- GQHWSLKNULCZGI-UHFFFAOYSA-
- trifluoromethyl phenyl ether
- InChI=1/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
- 456-55-3
- W-106118
- PS-11743
- EN300-21764
- FT-0615712
- 1-(trifluoromethoxy)benzene
- D92493
- alpha,alpha,alpha-Trifluoroanisole; 1-(trifluoromethoxy)benzene
- DB-024355
- DB-024087
- p-trifluoromethoxybenzene
- 207-269-5
- FT64645
- DTXCID2040440
-
- MDL: MFCD00040832
- インチ: 1S/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
- InChIKey: GQHWSLKNULCZGI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC(F)(F)F
- BRN: 2043132
計算された属性
- せいみつぶんしりょう: 162.02900
- どういたいしつりょう: 162.029
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 9.2A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: とうめいえき
- 密度みつど: 1.226 g/mL at 25 °C(lit.)
- ゆうかいてん: -49.9°C
- ふってん: 104°C
- フラッシュポイント: 華氏温度:53.6°f
摂氏度:12°c - 屈折率: n20/D 1.406(lit.)
- PSA: 9.23000
- LogP: 2.58520
- ようかいせい: 水に溶けない
- じょうきあつ: 41.3 mmHg ( 25 °C)
(Trifluoromethoxy)benzene セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225,H315,H319,H335
- 警告文: P210,P261,P305+P351+P338
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S16-S26-S36/37/39-S9-S33
-
危険物標識:


- 包装カテゴリ:II
- 危険レベル:3
- 危険レベル:3
- 包装等級:II
- リスク用語:R11; R36/37/38
- 包装グループ:II
- TSCA:T
- ちょぞうじょうけん:かねんりょういき
- セキュリティ用語:3
(Trifluoromethoxy)benzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
(Trifluoromethoxy)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM342793-100g |
(Trifluoromethoxy)benzene |
456-55-3 | 95%+ | 100g |
$58 | 2022-06-11 | |
| Enamine | EN300-21764-0.25g |
(trifluoromethoxy)benzene |
456-55-3 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-21764-50.0g |
(trifluoromethoxy)benzene |
456-55-3 | 95.0% | 50.0g |
$50.0 | 2025-03-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49630-25g |
(Trifluoromethoxy)benzene |
456-55-3 | 98% | 25g |
¥27.0 | 2023-09-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 337064-25G |
(Trifluoromethoxy)benzene |
456-55-3 | 25g |
¥601.58 | 2023-12-08 | ||
| Fluorochem | 003040-100g |
Trifluoromethoxy)benzene |
456-55-3 | 99% | 100g |
£14.00 | 2022-03-01 | |
| Life Chemicals | F0001-1239-0.5g |
(Trifluoromethoxy)benzene |
456-55-3 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002641-5g |
(Trifluoromethoxy)benzene |
456-55-3 | 99% | 5g |
¥26 | 2024-05-23 | |
| Enamine | EN300-21764-100.0g |
(trifluoromethoxy)benzene |
456-55-3 | 95.0% | 100.0g |
$67.0 | 2025-03-21 | |
| Life Chemicals | F0001-1239-5g |
(Trifluoromethoxy)benzene |
456-55-3 | 95%+ | 5g |
$60.0 | 2023-09-07 |
(Trifluoromethoxy)benzene サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:456-55-3)三氟甲氧基苯
注文番号:LE1649343
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:31
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:456-55-3)Trifluoromethoxybenzene
注文番号:LE5176
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:47
価格 ($):discuss personally
(Trifluoromethoxy)benzene 関連文献
-
D. C. Pryde,N. A. Swain,P. A. Stupple,C. W. West,B. Marron,C. J. Markworth,D. Printzenhoff,Z. Lin,P. J. Cox,R. Suzuki,S. McMurray,G. J. Waldron,C. E. Payne,J. S. Warmus,M. L. Chapman Med. Chem. Commun. 2017 8 1255
-
Lingfei Wang,Jun Wei,Ranran Wu,Gang Cheng,Xinjin Li,Jinbo Hu,Yongzhou Hu,Rong Sheng Org. Chem. Front. 2017 4 214
-
Lingling Shan,Zhanhu Ma,Caiyun Ou,Yinxia Cai,Yuyang Ma,Yong Guo,Xiaoyu Ma,Chao Liu Org. Biomol. Chem. 2023 21 3789
-
Chao-Lai Tong,Xiu-Hua Xu,Feng-Ling Qing Org. Chem. Front. 2022 9 4435
-
Sumit Sharma,Radhika Anand,Pankaj Singh Cham,Sushil Raina,Ram. A. Vishwakarma,Parvinder Pal Singh RSC Adv. 2020 10 17085
456-55-3 ((Trifluoromethoxy)benzene) 関連製品
- 142738-94-1(1-methoxy-3-(trifluoromethoxy)benzene)
- 827-99-6(3-(Trifluoromethoxy)phenol)
- 4907-84-0(Prothixene hydrochloride)
- 828-27-3(4-(Trifluoromethoxy)phenol)
- 458-92-4((Difluoromethoxy)benzene)
- 710-18-9(4-(Trifluoromethoxy)anisole)
- 87789-47-7(4-(Difluoromethoxy)phenol)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:456-55-3)(Trifluoromethoxy)benzene

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:456-55-3)(Trifluoromethoxy)benzene

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




